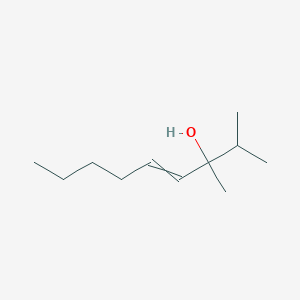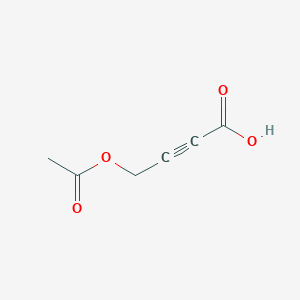![molecular formula C12H15ClO4 B14390271 Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol CAS No. 89414-49-3](/img/structure/B14390271.png)
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol is a complex organic compound that combines the properties of acetic acid with a substituted phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the substituted phenylmethanol. This can be achieved through the chlorination of a suitable precursor, followed by methoxylation. The final step involves the esterification of the phenylmethanol derivative with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorovinyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in the chlorovinyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 2-(1-chloroethenyl)-5-methoxybenzaldehyde or 2-(1-chloroethenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(1-ethenyl)-5-methoxyphenylmethanol.
Substitution: Formation of 2-(1-hydroxyethenyl)-5-methoxyphenylmethanol or 2-(1-aminoethenyl)-5-methoxyphenylmethanol.
Scientific Research Applications
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol involves its interaction with various molecular targets. The compound’s reactive groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;[2-(1-bromoethenyl)-5-methoxyphenyl]methanol: Similar structure but with a bromine atom instead of chlorine.
Acetic acid;[2-(1-chloroethenyl)-5-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a chlorovinyl group and a methoxyphenylmethanol moiety in acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol provides distinct chemical reactivity and potential applications that are not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89414-49-3 |
|---|---|
Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H11ClO2.C2H4O2/c1-7(11)10-4-3-9(13-2)5-8(10)6-12;1-2(3)4/h3-5,12H,1,6H2,2H3;1H3,(H,3,4) |
InChI Key |
XFPLVCZPJBKGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC(=C(C=C1)C(=C)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


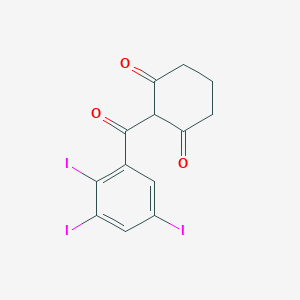
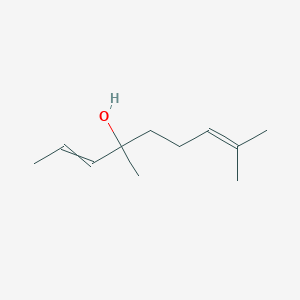
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
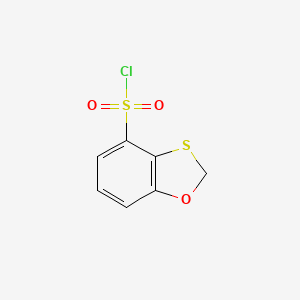
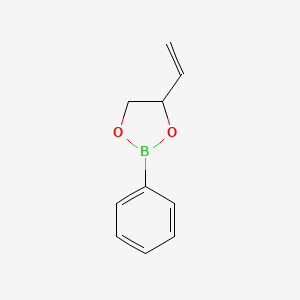

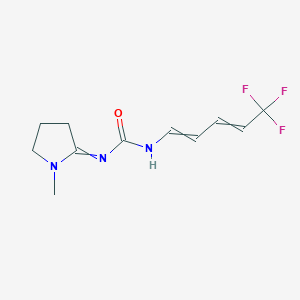
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
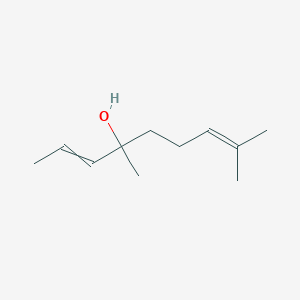
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)
